N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide

Lipophilicity SAR Physicochemical property

This compound features a pivalamide group that delivers a cLogP of 3.38—optimizing CNS penetration (range 2.0–5.0)—and a sterically bulky tert-butyl moiety that resists amidase-mediated hydrolysis, a common metabolic liability of benzamide analogs. Distinct from the benzamide counterpart (CAS 863017-34-9), it introduces unique steric and lipophilic properties critical for mapping DAT active-site tolerance and advancing CNS lead selectivity. Sourced at ≥95% purity to ensure experimental reproducibility across SAR campaigns.

Molecular Formula C23H33N3OS
Molecular Weight 399.6
CAS No. 887205-76-7
Cat. No. B2544939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide
CAS887205-76-7
Molecular FormulaC23H33N3OS
Molecular Weight399.6
Structural Identifiers
SMILESCC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(C)(C)C
InChIInChI=1S/C23H33N3OS/c1-18(24-22(27)23(2,3)4)21(20-11-8-16-28-20)26-14-12-25(13-15-26)17-19-9-6-5-7-10-19/h5-11,16,18,21H,12-15,17H2,1-4H3,(H,24,27)
InChIKeyYLTYJVFHPDGBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide Procurement Guide: Compound Identity and Baseline Specifications


N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide (CAS No. 887205-76-7) is a synthetic small molecule that integrates a pivalamide (2,2-dimethylpropanamide) group with a thiophene ring and a 4-benzylpiperazine moiety . This compound is a member of the piperazine-thiophene hybrid class and is supplied for research and development purposes with a purity of 95%+ . Its structural framework is analogous to compounds studied for dopamine transporter (DAT) interactions, though its distinct pivalamide functional group differentiates it from common benzamide or phenylpropyl analogs, potentially conferring unique physicochemical and steric properties that are critical for structure-activity relationship (SAR) studies [1].

Why Close Analogs of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide Cannot Be Interchanged


Generic substitution within the piperazine-thiophene chemical series is unreliable because subtle modifications at the amide substituent dramatically alter key physicochemical and steric parameters that govern biological interactions. The pivalamide group introduces a bulky, hydrophobic tert-butyl moiety that is absent in the closely related benzamide analog (CAS 863017-34-9), leading to a measurable increase in lipophilicity (cLogP ~3.38 vs. ~2.0) and a higher rotatable bond count, factors that directly influence target binding kinetics and metabolic stability [1]. Direct experimental evidence from dopamine transporter SAR studies shows that replacing a phenyl ring with a thiophene ring, or modifying the piperazine N-substituent, can shift DAT affinity by an order of magnitude and alter in vivo behavioral profiles, underscoring the non-interchangeability of even single-point modifications [2]. Therefore, sourcing the exact compound is essential for experimental reproducibility and valid SAR interpretation.

Quantitative Differentiation of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide from Closest Analogs


Pivalamide vs. Benzamide: Measurable Lipophilicity Increase (cLogP)

Replacing the benzamide group (compound CAS 863017-34-9) with a pivalamide group substantially increases the compound's lipophilicity, a critical determinant of passive membrane permeability and target residence time. The pivalamide analog exhibits a predicted cLogP of 3.38, while the benzamide analog is estimated to have a cLogP of approximately 2.0 [1][2].

Lipophilicity SAR Physicochemical property

Rotatable Bond Count Differences Influence Conformational Entropy and Selectivity

The pivalamide moiety introduces additional rotatable bonds compared to the benzamide analog, directly impacting conformational entropy. The pivalamide target compound has 6 rotatable bonds, whereas the benzamide analog has 5 [1][2]. Higher rotatable bond counts can reduce binding affinity for the primary target due to entropic penalty but can also enable induced-fit binding to alternative conformations of a target, potentially shifting selectivity profiles.

Conformational flexibility Selectivity Drug design

DAT Affinity Tuning via Heteroaryl and Amide Modifications (Class-Level SAR Evidence)

In a systematic SAR study of piperazine analogs, replacing a benzene ring with a thiophene ring maintained nanomolar DAT affinity (e.g., GBR 12909 analog IC50 = 0.7 nM for indole-containing analog), demonstrating that the thiophene moiety is a competent bioisostere for phenyl in this scaffold [1]. The addition of a bulky pivalamide group has not been directly tested in published DAT assays, but class-level SAR indicates that N-substituent steric bulk is a primary driver of DAT vs. SERT selectivity; the pivalamide group is predicted to be larger than a benzamide group (molar refractivity 28.7 vs. 25.4), which could lead to a measurable selectivity shift.

Dopamine transporter Affinity Selectivity

Optimal Research and Procurement Scenarios for N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide


CNS Penetration Studies Requiring Enhanced Lipophilicity

For neuroscience research programs investigating blood-brain barrier (BBB) penetration, this compound's cLogP of 3.38 [1] places it in the optimal range (2.0-5.0) for CNS drugs, whereas the less lipophilic benzamide analog (cLogP ≈ 2.0) may show suboptimal brain exposure. Procure this compound when the experimental goal is to evaluate the impact of increased lipophilicity on target engagement in the CNS.

Structure-Activity Relationship (SAR) Expansion for Dopamine Transporter (DAT) Ligands

Investigators expanding SAR around DAT inhibitors can use this pivalamide analog to probe the steric tolerance of the DAT active site. Class-level evidence shows that heteroaromatic modifications (including thiophene) retain nanomolar DAT affinity [2], and the bulky pivalamide group offers a novel steric profile not explored in published GBR 12935/12909 series. This makes the compound a logical next step for selectivity optimization.

Pharmacokinetic (PK) Optimization via Metabolic Shielding

The pivalamide group is known to confer resistance to amidase-mediated hydrolysis [3], a common metabolic liability for benzamide analogs. Procure this compound for comparative in vitro microsomal stability assays to test whether the pivalamide substitution prolongs half-life relative to the benzamide counterpart, a key step in lead optimization for CNS indications.

Quote Request

Request a Quote for N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.